(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
Description
(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide is a structurally complex enamide derivative featuring a cyano group, a diphenylamino-substituted phenyl ring, and a thiazol-2-yl amide moiety. Its molecular formula is C25H17N4OS, with a molecular weight of 421.50 g/mol.
Properties
IUPAC Name |
(Z)-2-cyano-3-[4-(N-phenylanilino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4OS/c26-18-20(24(30)28-25-27-15-16-31-25)17-19-11-13-23(14-12-19)29(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-17H,(H,27,28,30)/b20-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTAOWMJKSOQCW-JZJYNLBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=C(C#N)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C(/C#N)\C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound shares structural motifs with several analogs, differing primarily in substituents and heterocyclic systems. Below is a comparative analysis of key compounds:
Table 1: Structural and Physicochemical Comparison
*Molecular weight calculated based on formula.
Key Observations:
Substituent Effects: The target compound’s N-phenylanilino group introduces steric bulk and electron-rich aromaticity, contrasting with the morpholinyl and nitro groups in the analog from . The thiophene-oxadiazole hybrid in lacks a cyano group but incorporates a sulfur-containing heterocycle, which may improve metabolic stability compared to the thiazole-based target .
Molecular Weight and Complexity: The target compound’s higher molecular weight (421.50 g/mol) reflects its extended aromatic system, which may impact bioavailability.
Physicochemical Properties and Bioactivity Insights
While direct bioactivity data are unavailable, structural analogs provide insights:
- Solubility: The morpholinyl-nitro analog () likely exhibits moderate aqueous solubility due to its polar nitro group, whereas the target’s bulky diphenylamino group may reduce solubility .
- The cyano group could stabilize interactions with catalytic lysine residues .
Q & A
Q. What are the common synthetic routes for (Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with substituted aniline derivatives and cyanoacetamide precursors. Key steps include:
- Substitution reactions under alkaline conditions to introduce aromatic substituents .
- Condensation reactions between intermediates (e.g., N-phenylaniline derivatives) and cyanoacetic acid, using condensing agents like DCC (dicyclohexylcarbodiimide) .
- Purification via column chromatography or recrystallization to isolate the Z-isomer . Optimization focuses on solvent choice (e.g., ethanol, methanol), temperature control (60–80°C), and catalyst selection (e.g., pyridine for acid scavenging). Reaction progress is monitored by TLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Q. How can researchers resolve contradictions in crystallographic data during structure determination?
Discrepancies in Z/E configuration or bond lengths may arise from poor data quality or twinning. Methodological solutions include:
Q. What strategies address low yields in the final condensation step of synthesis?
Low yields often stem from steric hindrance or competing side reactions. Optimization approaches:
- Microwave-assisted synthesis reduces reaction time and improves efficiency .
- Catalytic additives (e.g., DMAP) enhance nucleophilicity of intermediates .
- Solvent screening (e.g., DMF for polar intermediates) improves solubility .
Q. How can computational modeling elucidate the compound’s mechanism of action in biological systems?
- Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, guided by the thiazole and cyano groups’ electronic profiles .
- MD simulations (GROMACS) assess stability of ligand-protein complexes over time, identifying key residues for mutagenesis studies .
- QSAR models correlate structural features (e.g., substituent electronegativity) with anti-inflammatory or anticancer activity .
Data Contradiction Analysis
Q. How should conflicting biological activity data across studies be interpreted?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. Mitigation strategies:
- Standardized bioassays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-batch compound purity via HPLC .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
- Target validation : CRISPR knockouts confirm specificity toward proposed targets (e.g., COX-2) .
Methodological Recommendations
- Stereochemical purity : Use chiral HPLC (Chiralpak AD-H column) to separate Z/E isomers, ensuring >98% enantiomeric excess .
- Scale-up challenges : Employ flow chemistry for reproducible multi-step synthesis, minimizing side reactions .
- Data reproducibility : Archive raw crystallographic data (e.g., CIF files) in public repositories (CCDC) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
